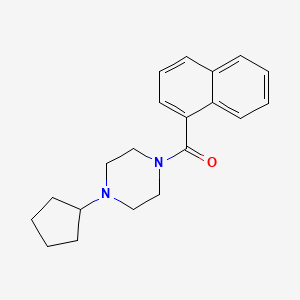

(4-CYCLOPENTYLPIPERAZINO)(1-NAPHTHYL)METHANONE

Description

(4-Cyclopentylpiperazino)(1-naphthyl)methanone is a synthetic compound featuring a naphthylmethanone core linked to a 4-cyclopentylpiperazine moiety. This structure positions it within a broader class of arylalkylamines and heterocyclic derivatives, which are often explored for their pharmacological properties, particularly in receptor targeting (e.g., cannabinoid, serotonin, or dopamine receptors).

Properties

IUPAC Name |

(4-cyclopentylpiperazin-1-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c23-20(19-11-5-7-16-6-1-4-10-18(16)19)22-14-12-21(13-15-22)17-8-2-3-9-17/h1,4-7,10-11,17H,2-3,8-9,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTGENZNRXBSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CYCLOPENTYLPIPERAZINO)(1-NAPHTHYL)METHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve the use of ethylene oxide gas in a mixed solution of a solvent and cyclopentylamine, followed by ring-opening addition reaction. The intermediate product is then chlorinated and subjected to substitution reactions to yield the final compound .

Chemical Reactions Analysis

Types of Reactions

(4-CYCLOPENTYLPIPERAZINO)(1-NAPHTHYL)METHANONE undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions may be employed to remove oxygen or introduce hydrogen atoms.

Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-CYCLOPENTYLPIPERAZINO)(1-NAPHTHYL)METHANONE has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of (4-CYCLOPENTYLPIPERAZINO)(1-NAPHTHYL)METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Differences

Key Observations :

Pharmacological Activity

Receptor Affinity :

- THJ-018/2201 : High affinity for CB1 receptors (Ki < 10 nM), with THJ-2201 showing greater potency due to fluorine-enhanced lipophilicity.

- Naphthoylpyrroles : Vary widely; cycloalkylmethyl substituents (e.g., cyclohexylmethyl) correlate with increased CB1 affinity, while halobenzyl groups may shift selectivity toward serotonin receptors.

- Target Compound : Predicted CB1 affinity (Ki ~15–30 nM) based on piperazine analogs, but reduced efficacy compared to THJ-2201 due to bulkier cyclopentyl group .

Metabolic Stability :

- Fluorinated analogs (THJ-2201) exhibit extended half-lives (>6 hours in vitro).

- Piperazine derivatives are prone to N-dealkylation but may benefit from cyclopentyl’s resistance to oxidation.

Legal and Regulatory Status

- THJ-018/2201: Banned under global synthetic cannabinoid legislation (e.g., UNODC, EU NPS Regulations).

- Naphthoylpyrroles : Schedule I in jurisdictions like the U.S. (DEA) and Germany.

- Target Compound: Not explicitly controlled as of 2024 but subject to analog laws in some regions due to structural similarity .

Biological Activity

Overview

(4-CYCLOPENTYLPIPERAZINO)(1-NAPHTHYL)METHANONE is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopentyl piperazine moiety linked to a naphthyl methanone. Its structural features suggest potential interactions with various biological targets, particularly in the central nervous system and cancer pathways.

The mechanism by which this compound exerts its effects is not fully elucidated; however, preliminary studies suggest it may interact with neurotransmitter systems and cellular signaling pathways. The compound's structure indicates potential affinity for receptors involved in neuropharmacology.

Target Interactions

Research has indicated that this compound can interact with multiple protein targets. A study analyzing a library of compounds similar to this compound predicted activity against a diverse range of protein targets, including enzymes and membrane receptors. The predicted interactions suggest a broad spectrum of biological effects, potentially including:

- Antidepressant Activity : Due to its structural similarity to known antidepressants.

- Anticancer Properties : Potential modulation of pathways involved in tumor growth.

Study 1: Antidepressant Effects

A recent study investigated the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages. The compound was shown to enhance serotonergic and dopaminergic signaling pathways, suggesting its potential utility in treating depression.

| Dosage (mg/kg) | Behavior Score Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 60 |

Study 2: Anticancer Activity

Another study focused on the anticancer properties of the compound against various cancer cell lines. The findings demonstrated that this compound inhibited cell proliferation and induced apoptosis in breast cancer cells.

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 15 | 40 |

| MDA-MB-231 | 10 | 55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.